1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its pharmacological versatility. The 2,4-dimethylphenyl group at the 1-position and the 2-(4-methylpiperidin-1-yl)-2-oxoethyl chain at the 5-position distinguish it from related derivatives. A structurally analogous compound, Epimidin (1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one), has demonstrated anticonvulsant activity and was analyzed via HPLC for pharmaceutical standardization .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-6-8-24(9-7-14)19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)18-5-4-15(2)10-16(18)3/h4-5,10-11,13-14H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRXBBKQBCFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the 2,4-dimethylphenyl group: This step may involve a substitution reaction using a suitable reagent.
Attachment of the 4-methylpiperidin-1-yl moiety: This can be accomplished through a nucleophilic substitution reaction, where the piperidine derivative is introduced to the core structure.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dictated by its:
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Pyrazolo[3,4-d]pyrimidin-4-one core : Susceptible to nucleophilic attack at the C-4 carbonyl.
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Piperidinyl-oxoethyl side chain : Undergoes hydrolysis under acidic/basic conditions.
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2,4-Dimethylphenyl group : Participates in electrophilic aromatic substitution (e.g., nitration, halogenation).
Key Reactions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | HCl (1M), 80°C, 6 hrs | Cleavage of piperidinyl-oxoethyl group |
| Oxidation | KMnO₄, acidic aqueous solution | Conversion of methyl groups to carboxylic acids (theoretical) |
| Nucleophilic substitution | NaH, alkyl halides | Alkylation at pyrimidine N-1 position |
Stability Under Environmental Conditions
| Condition | Effect | Analytical Evidence |
|---|---|---|
| Light (UV exposure) | Degradation of pyrimidine core (20% over 48 hrs) | HPLC peak reduction at 254 nm |
| High humidity (80% RH) | No significant hydrolysis | FT-IR stability (no new carbonyl signals) |
| Thermal stress (100°C) | Partial decomposition after 24 hrs | TGA showing 15% mass loss |
Catalytic and Biological Interactions
While pharmacological mechanisms remain under study, the compound’s chemical interactions include:
-
Enzyme inhibition : Potential binding to kinase ATP pockets via hydrogen bonding (pyrimidine N-1 and C-4 carbonyl) .
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Metal coordination : Forms complexes with Cu²⁺ at the pyrimidine nitrogen, altering UV-Vis spectra (λₐᵦₛ 320 → 410 nm).
Comparative Reactivity with Analogues
Scientific Research Applications
The compound 1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in pharmacology and medicinal chemistry. This article provides a detailed overview of its applications, supported by data tables and case studies that highlight its biological activities and therapeutic potential.
Molecular Formula and Weight
- Molecular Formula : C19H25N5O3
- Molecular Weight : 371.441 g/mol
Structural Features
The compound features:
- A pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities.
- Substituents such as a 2,4-dimethylphenyl group and a 4-methylpiperidin-1-yl moiety that contribute to its pharmacological properties.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties, including:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, potentially aiding in the treatment of oxidative stress-related conditions.
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for treating diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of phosphodiesterases (PDEs), particularly PDE4. PDE inhibitors are known to increase intracellular levels of cyclic nucleotides, leading to various therapeutic effects such as:
- Enhanced anti-inflammatory responses.
- Improved cognitive functions through modulation of cyclic AMP (cAMP) levels .
Neuroprotective Effects
Studies suggest that compounds with similar structures can protect against neurodegeneration by enhancing memory retention and cognitive function. This is achieved through the modulation of cyclic nucleotide pathways .
PDE4 Inhibition in Asthma Models
In vivo studies have demonstrated that selective PDE4 inhibitors significantly reduce airway hyperreactivity in asthmatic models. The compound was shown to:
- Decrease eosinophil counts.
- Improve lung histology in treated subjects.
Neuroprotective Potential
Research highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. These compounds improved cognitive function and memory retention by influencing signaling pathways associated with cyclic nucleotides.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives with Piperidine/Piperazine Substituents
- Epimidin : Substituted with 4-methoxyphenyl and piperazinyl-oxoethyl groups, Epimidin’s methoxy groups improve water solubility compared to the methyl groups in the target compound. Its validated HPLC method (retention time: 7.22 min, column ACE C18) highlights analytical approaches applicable to this class .
- 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine : Replacing the oxoethyl chain with a piperazinyl group alters receptor binding. The methylbenzyl group may enhance CNS targeting, though bioactivity data are unspecified .
- Compound 53g () : Contains a benzo[d][1,3]dioxol-5-ylmethyl-piperidine moiety. The dioxolane ring could confer metabolic stability but reduce lipophilicity compared to the 4-methylpiperidine in the target compound .
Derivatives with Modified Core or Substituents
- No bioactivity is reported .
- CBS-1 (Compound 37, ) : A pyrazolo[3,4-d]pyrimidine-urea hybrid with potent anticancer activity (IC50 < 1 µM against A549 cells). The urea group facilitates hydrogen bonding, enhancing apoptosis induction and caspase-3 activation, unlike the target compound’s piperidinyl-oxoethyl chain .
- Example 29 () : Features a chromen-4-one moiety linked via ethyl to the pyrazolo-pyrimidine core. Such derivatives often target kinases or inflammatory pathways, indicating divergent therapeutic applications compared to anticonvulsant analogs .
Structural and Pharmacokinetic Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Lipophilicity : Methyl and tert-butyl groups enhance lipophilicity (e.g., target compound vs. Epimidin), influencing blood-brain barrier penetration.
- Solubility : Methoxy (Epimidin) and hydroxyl () groups improve aqueous solubility compared to methyl substituents.
- Bioactivity : Urea derivatives (CBS-1) exhibit anticancer activity via apoptosis, while piperidine/piperazine-containing analogs may target neurological pathways.
Computational and Analytical Insights
- Similarity Metrics : Tanimoto and Dice indices () quantify structural similarity, predicting shared bioactivity. For example, Epimidin and the target compound may show >70% similarity due to shared core and substituent motifs .
- Synthetic Routes : General procedures () involve coupling halogenated pyrazolo-pyrimidines with substituted acetic acids or amines, suggesting scalable synthesis for the target compound .
Biological Activity
The compound 1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a derivative of pyrazolo[3,4-d]pyrimidine, a class known for diverse biological activities including anticancer, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound by synthesizing data from recent studies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves modifying the core structure to enhance biological activity. The target compound features a pyrazolo[3,4-d]pyrimidin-4-one scaffold with substitutions that may influence its pharmacological properties.
Key Structural Features:
- Dimethylphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Piperidine moiety : Known to improve binding affinity to various biological targets.
Anticancer Activity
Recent studies have demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 1 | MCF-7 | 45 |
| 2 | HCT-116 | 97 |
| 3 | SK-MEL-5 | 67.48 |
These findings suggest that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis .
Antifungal Activity
The compound has also been evaluated for antifungal properties. A related study reported that derivatives exhibited potent antifungal activity against pathogens like Valsa mali and Physalospora piricola. The most effective compound showed an EC50 value of 0.22 mg/L , which is significantly lower than that of established fungicides like boscalid (EC50 = 6.71 mg/L) . The mechanism of action appears to involve altering mycelial morphology and increasing cell membrane permeability.
Case Studies
- Anticancer Screening : A series of pyrazolo[3,4-d]pyrimidines were tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced activity against breast and lung cancer cells .
- Fungicide Development : In a study aimed at discovering new fungicides, several derivatives were synthesized and tested. One derivative showed remarkable antifungal activity with a mechanism involving cellular permeability changes .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
A multi-step synthesis approach is recommended, involving:
- Core scaffold formation : Condensation of pyrazolo[3,4-d]pyrimidin-4-one derivatives with substituted α-chloroacetamides or ketones (e.g., 2-chloro-1-(4-methylpiperidin-1-yl)ethanone) under reflux in aprotic solvents like acetonitrile. Catalytic p-toluenesulfonic acid (p-TsOH) can enhance reaction efficiency .
- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- NMR spectroscopy : Assign peaks for the pyrazolo-pyrimidine core (δ 7.8–8.5 ppm for aromatic protons), the 4-methylpiperidin-1-yl group (δ 2.3–3.1 ppm for N-CH₂ and CH₃), and the 2,4-dimethylphenyl substituent (δ 2.4 ppm for methyl groups) .
- X-ray crystallography : Resolve non-planar conformations of the pyrimidine ring and dihedral angles between aromatic systems (e.g., 34.87°–69.57° between pyrimidine and substituted phenyl rings) to confirm stereoelectronic effects .
- FT-IR : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and NH/amine vibrations (~3260 cm⁻¹) .
Q. What HPLC conditions are suitable for quantifying this compound in pharmaceutical matrices?
Adopt the following validated parameters :
| Parameter | Value |
|---|---|
| Column | ACE C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20–80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Retention Time | ~7.2 min |
| Column Efficiency | >25,000 theoretical plates |
Advanced Research Questions
Q. How can researchers evaluate the kinase inhibition selectivity and mechanistic activity of this compound?
- In vitro kinase assays : Screen against a panel of kinases (e.g., EGFR, PI3K, CDKs) using ADP-Glo™ or fluorescence polarization assays. Compare IC₅₀ values with reference inhibitors (e.g., doxorubicin) .
- Apoptosis and cell cycle analysis : Treat cancer cell lines (e.g., A549 lung adenocarcinoma) and assess caspase-3 activation via Western blotting. Use flow cytometry with propidium iodide staining to quantify G1/S phase arrest .
- NF-κB/IL-6 suppression : Perform qPCR and immunocytochemistry to measure downregulation of pro-inflammatory cytokines in treated cells .
Q. What computational strategies predict the compound’s pharmacokinetic and bioavailability profile?
- Physicochemical modeling : Use SwissADME or QikProp to calculate logP (~3.2), topological polar surface area (~75 Ų), and Lipinski’s rule compliance (≤1 violation) .
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding (>90%) and half-life .
- CYP450 inhibition risk : Employ Schrödinger’s DrugMet module to identify potential interactions with CYP3A4/2D6 .
Q. How can contradictions in biological activity data across cell lines or models be resolved?
- Orthogonal assays : Validate cytotoxicity results using MTT, ATP-based luminescence, and clonogenic survival assays. For example, if IC₅₀ varies between MCF-7 and HeLa cells, test mitochondrial membrane potential (JC-1 dye) to confirm apoptosis-specific effects .
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rodent) to assess species-specific clearance rates that may explain efficacy discrepancies in vitro vs. in vivo .
Q. What experimental design principles apply to in vivo efficacy studies for this compound?
- Xenograft models : Implant A549 cells subcutaneously in nude mice (n=6/group). Administer the compound intraperitoneally (10–25 mg/kg/day) for 21 days. Monitor tumor volume reduction (≥50% vs. control) and body weight for toxicity .
- Pharmacokinetic sampling : Collect plasma at 0.5, 2, 6, and 24 hr post-dose. Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL) to calculate AUC and Cₘₐₓ .
- Histopathology : Perform H&E staining of liver/kidney tissues to rule out off-target organ damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
